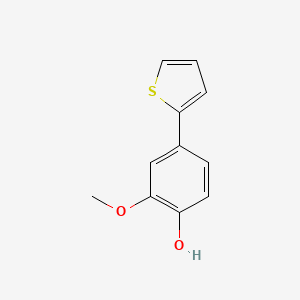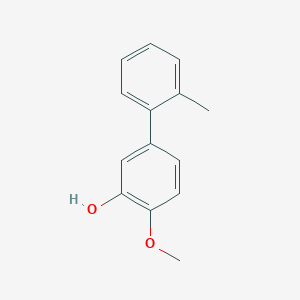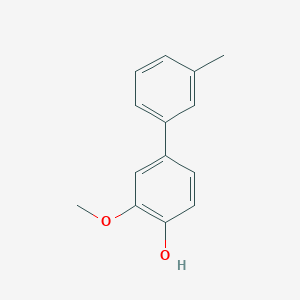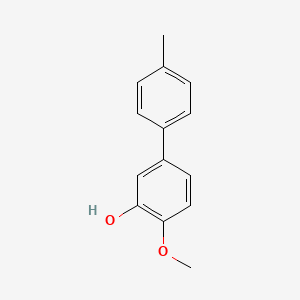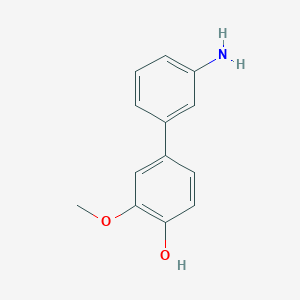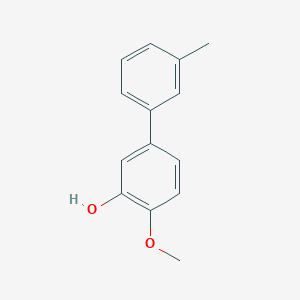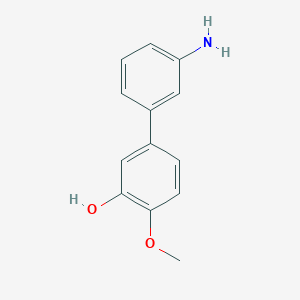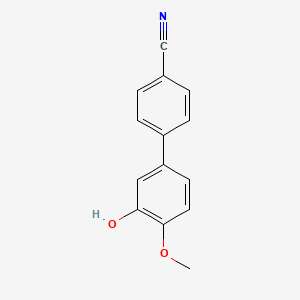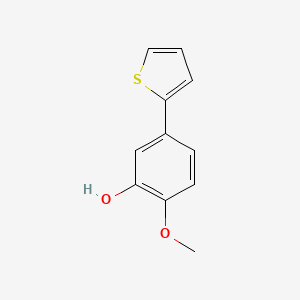
2-Methoxy-5-(thiophen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(thiophen-2-yl)phenol, 95%, also known as 2-Methoxy-5-thiophenylphenol, is a phenolic compound that has a wide variety of applications in scientific research. It is an important component in the synthesis of various compounds and has been studied extensively in the past few years.
Scientific Research Applications
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block for the synthesis of various compounds, including 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane and 2-methoxy-5-(thiophen-2-yl)benzaldehyde. It has also been used in the synthesis of various pharmaceutically active compounds, such as 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid and 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane-4-carboxylic acid methyl ester.
Mechanism of Action
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is believed to act as a pro-drug, meaning that it is converted into an active form in the body. It is believed to be metabolized in the liver and converted into its active form, which is believed to be 2-methoxy-5-(thiophen-2-yl)-1,3-dioxolane. This compound is then believed to interact with various receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has been studied for its potential effects on the body. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have anti-diabetic and anti-hypertensive effects. It has been shown to have an effect on the expression of various genes and proteins, including those involved in inflammation, apoptosis, and cell cycle regulation.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is a relatively easy compound to synthesize and is relatively inexpensive. It is also relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. It is also not very soluble in organic solvents, so it can be difficult to work with in organic solutions.
Future Directions
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol has a wide range of potential applications in scientific research. Future research could focus on further exploring its potential pharmaceutical applications, as well as its potential applications in other areas such as agriculture and food science. Additionally, further research could be done to explore its potential as a potential therapeutic agent for various diseases, such as cancer and diabetes. Finally, further research could be done to explore its potential as a potential biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
2-Methoxy-5-(thiophen-2-yl)phenol, 95%(thiophen-2-yl)phenol is synthesized through a reaction between 5-thiophen-2-ylphenol and methoxychlor in the presence of an acid catalyst. This reaction produces 2-methoxy-5-(thiophen-2-yl)phenol as the major product, with minor products such as 2-chloro-5-(thiophen-2-yl)phenol, 5-(thiophen-2-yl)phenol, and 2-methoxy-5-(thiophen-2-yl)benzaldehyde.
properties
IUPAC Name |
2-methoxy-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-10-5-4-8(7-9(10)12)11-3-2-6-14-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXSCNLWPAKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685399 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(thiophen-2-YL)phenol | |
CAS RN |
1261967-06-9 |
Source


|
| Record name | 2-Methoxy-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

